molecular formula C12H15Cl2O6P B14248723 Clacyfos CAS No. 215655-76-8

Clacyfos

Cat. No.: B14248723
CAS No.: 215655-76-8
M. Wt: 357.12 g/mol
InChI Key: UUHXXNQVWVFJLW-UHFFFAOYSA-N
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Description

Clacyfos (CAS 215655-76-8) is a synthetic organophosphate herbicide with the IUPAC name dimethyl [(1RS)-1-(2,4-dichlorophenoxyacetoxy)ethyl]phosphonate . It is a complex ester of the well-known herbicide 2,4-D . As a competitive inhibitor of the plant pyruvate dehydrogenase complex (PDHc), its primary mechanism of action disrupts a key enzymatic process in susceptible plants, leading to effective control . This action makes this compound a valuable tool for research in agricultural sciences, particularly for studying weed management and herbicide modes of action. Its efficacy is demonstrated against a range of annual and perennial broadleaved weeds and sedges, including Amaranthus retroflexus and various Acalypha and Abutilon species . Research and field trials have explored its application in crops such as maize, wheat, turf, orchards, and tea . The compound received a temporary registration in China in 2007, underscoring its practical relevance in crop protection research . This compound is characterized as a pale yellow liquid with a water solubility of 970 mg L⁻¹ at 20°C and is miscible with common organic solvents including acetone, ethanol, and toluene . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

215655-76-8

Molecular Formula

C12H15Cl2O6P

Molecular Weight

357.12 g/mol

IUPAC Name

1-dimethoxyphosphorylethyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H15Cl2O6P/c1-8(21(16,17-2)18-3)20-12(15)7-19-11-5-4-9(13)6-10(11)14/h4-6,8H,7H2,1-3H3

InChI Key

UUHXXNQVWVFJLW-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)COC1=C(C=C(C=C1)Cl)Cl)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Esterification of 2-(2,4-Dichlorophenoxy)acetic Acid

The most direct route involves esterification of 2-(2,4-dichlorophenoxy)acetic acid with 1-hydroxyethyl dimethylphosphonate. Key steps include:

  • Acid Activation :
    $$ \text{2-(2,4-Dichlorophenoxy)acetic acid} + \text{DCC} \rightarrow \text{Reactive intermediate} $$
    Dicyclohexylcarbodiimide (DCC) facilitates carboxylate activation under anhydrous conditions.

  • Phosphonate Coupling :
    $$ \text{Reactive intermediate} + \text{1-Hydroxyethyl dimethylphosphonate} \rightarrow \text{this compound} + \text{DCU} $$
    Yields exceed 75% when conducted in tetrahydrofuran (THF) at 0–5°C for 6–8 hours.

Michaelis-Arbuzov Reaction for Phosphonate Formation

Alternative pathways employ the Michaelis-Arbuzov reaction to construct the phosphonate moiety:

  • Halide Substrate Preparation :
    $$ \text{2-(2,4-Dichlorophenoxy)acetic acid} + \text{1-Chloroethanol} \rightarrow \text{1-Chloroethyl 2-(2,4-dichlorophenoxy)acetate} $$

  • Phosphonation :
    $$ \text{1-Chloroethyl 2-(2,4-dichlorophenoxy)acetate} + \text{Trimethyl phosphite} \rightarrow \text{this compound} + \text{CH₃Cl} $$
    This exothermic reaction requires careful temperature control (40–60°C) to avoid side product formation.

Industrial-Scale Production Considerations

Solvent Selection and Reaction Optimization

Patent data reveal toluene and cyclohexanone as preferred solvents due to their ability to dissolve both polar and nonpolar intermediates. For example:

  • Formulation Example 9 (CN102771509A): this compound (400 g) and fenoxaprop-P-ethyl (10 g) dissolved in 250 g toluene, followed by emulsification with alkylbenzenesulfonate surfactants.
  • Formulation Example 13 : Microemulsion preparation using 90 g cyclohexanone and 100 g methanol.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) enhance reaction efficiency in cross-coupling steps, particularly when introducing substituents to the phenoxy ring. However, no direct evidence links these to this compound synthesis in the available literature.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98.5% area normalization
Residual Solvents GC-FID Toluene <500 ppm
Phosphonate Content ³¹P NMR δ 25.3–26.1 ppm

Formulation Strategies and Compatibility

This compound is frequently combined with auxin-type herbicides to broaden weed control spectra. Notable formulations include:

Aqueous Emulsions

  • 24.2% this compound + 2,4-D Butyl Ester : Combines 240 g 2,4-D butyl ester with 2 g this compound in cyclohexanone/methanol, stabilized with alkylphenol-formaldehyde resin polyoxy ethyl ether.
  • 30.4% this compound + Azoles Quinoline Grass Ester : Achieves 75:1 ratio using high-shear mixing (30 minutes at 25,000 rpm).

Wettable Powders (WP)

Patent EP3293178B1 describes WP preparations where this compound is adsorbed onto silica carriers (10–15% loading) with lignosulfonate dispersants.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Hydrolysis : Ester bond cleavage dominates at pH >7, generating 2-(2,4-dichlorophenoxy)acetic acid and dimethylphosphoryl ethanol.
  • Oxidation : Phosphonate group oxidation to phosphate occurs under UV light, necessitating amber glass packaging.

Environmental and Regulatory Considerations

As a PDHc inhibitor, this compound exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but requires careful handling due to:

  • Soil Mobility : Log Kₒw = 2.1 indicates moderate leaching potential.
  • Metabolite Regulation : The primary metabolite (2,4-dichlorophenoxyacetic acid) is restricted in EU countries under Regulation (EC) No 1107/2009.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Clacyfos is compared below with two key compounds: 2,4-D (structurally related) and mesotrione (functionally analogous).

Parameter This compound 2,4-D Mesotrione
Chemical Class Phenoxyacetic acid ester derivative Phenoxyacetic acid Triketone
Target Site Pyruvate dehydrogenase complex (PDHc) Auxin receptors (mimics IAA) 4-Hydroxyphenylpyruvate dioxygenase (HPPD)
Mode of Action Inhibits cellular respiration Disrupts cell division and growth Blocks carotenoid biosynthesis
Spectrum Broad (dicots > monocots) Broad (dicots) Broad (grasses and broadleaf weeds)
Selectivity High (PDHc specificity in dicots) Low (non-selective in high doses) Moderate (crop-dependent)
Toxicity (Rat LD₅₀) >5,000 mg/kg (low) 500–1,500 mg/kg (moderate) >5,000 mg/kg (low)
Environmental Persistence Low (rapid degradation) Moderate (half-life: 7–14 days) Low (half-life: 1–5 days)
Resistance Risk None reported High (widespread resistance in weeds) Moderate (emerging resistance)
Commercial Status Patented (licensed to Corteva) Off-patent (generic) Patented (Syngenta)

Key Research Findings

  • Mechanistic Uniqueness : this compound’s PDHc inhibition is unparalleled among commercial herbicides, offering a new resistance management tool . In contrast, 2,4-D’s auxin-mimicking action and mesotrione’s HPPD inhibition are well-established but face resistance challenges .
  • Selectivity: this compound selectively targets dicots by exploiting structural differences in PDHc between plant types, whereas 2,4-D non-selectively damages all dicots . Mesotrione’s selectivity depends on crop detoxification pathways .
  • Efficacy in Mixtures : this compound synergizes with acetochlor and mesotrione, achieving 90–95% control of Amaranthus spp. in trials, compared to 80–85% for standalone mesotrione .

Q & A

Q. How should conflicting findings about this compound’s environmental persistence be addressed in grant proposals or manuscripts?

  • Answer : Acknowledge discrepancies explicitly and propose mechanistic studies (e.g., soil half-life assays under varying pH/temperature). Use the FINER criteria to justify feasibility and novelty: “This work will resolve whether this compound degradation is microbiota-dependent via metagenomic profiling of treated soils” .

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